molecular formula C19H15ClN2O2 B11542456 N'-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide

Cat. No.: B11542456
M. Wt: 338.8 g/mol
InChI Key: IVGBOHGVZNCJPU-CIAFOILYSA-N
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Description

N’-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a chlorophenyl group, a naphthalen-2-yloxy group, and an acetohydrazide moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 2-(naphthalen-2-yloxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N’-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
  • N’-[(E)-(3-chlorophenyl)methylidene]-2-(2-chlorophenoxy)acetohydrazide
  • N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide

Uniqueness

N’-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is unique due to its specific structural features, such as the presence of both chlorophenyl and naphthalen-2-yloxy groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15ClN2O2

Molecular Weight

338.8 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C19H15ClN2O2/c20-17-7-3-4-14(10-17)12-21-22-19(23)13-24-18-9-8-15-5-1-2-6-16(15)11-18/h1-12H,13H2,(H,22,23)/b21-12+

InChI Key

IVGBOHGVZNCJPU-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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